molecular formula C6H8N4O2 B2384187 1-methyl-1H-pyrazole-4,5-dicarboxamide CAS No. 1379326-21-2

1-methyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B2384187
CAS No.: 1379326-21-2
M. Wt: 168.156
InChI Key: VHLDIMUILPVMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-pyrazole-4,5-dicarboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Biochemical Analysis

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 1-Methyl-1H-pyrazole-4,5-dicarboxamide could interact with various enzymes, proteins, and other biomolecules, potentially influencing their function.

Cellular Effects

Some pyrazole derivatives have shown antiproliferative activities against certain cancer cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. The molecular mechanisms of other pyrazole derivatives have been investigated. For example, some pyrazole derivatives have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. The dosage effects of other pyrazole derivatives have been studied in animal models .

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with ammonia or amines to form the dicarboxamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-5-carboxamide
  • 1-Methyl-1H-pyrazole-3,4-dicarboxamide
  • 1-Methyl-1H-pyrazole-4-carboxamide

Comparison: 1-Methyl-1H-pyrazole-4,5-dicarboxamide is unique due to the presence of two carboxamide groups at the 4 and 5 positions of the pyrazole ring. This structural feature imparts distinct chemical properties, such as increased hydrogen bonding potential and altered electronic distribution, compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-methylpyrazole-3,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLDIMUILPVMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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